2-(ISOPROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Overview
Description
2-(ISOPROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a compound that features both isopropylsulfanyl and trifluoromethyl groups attached to a benzamide core. The trifluoromethyl group is known for its significant electronegativity and its role in enhancing the metabolic stability and lipophilicity of compounds, making it valuable in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . The isopropylsulfanyl group can be introduced via nucleophilic substitution reactions involving thiols and appropriate electrophiles .
Industrial Production Methods
Industrial production of such compounds often involves scalable methods like continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of photoredox catalysis and other green chemistry approaches is also becoming more prevalent in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(ISOPROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(ISOPROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(ISOPROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropylsulfanyl group can modulate its metabolic stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Used as a trifluoromethylating agent.
Trifluoromethyl Benzamide: Lacks the isopropylsulfanyl group but shares the trifluoromethyl and benzamide core.
Isopropylsulfanyl Benzamide: Lacks the trifluoromethyl group but shares the isopropylsulfanyl and benzamide core.
Uniqueness
2-(ISOPROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is unique due to the combination of both the trifluoromethyl and isopropylsulfanyl groups, which can confer distinct physicochemical properties and biological activities. This dual functionality can make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c1-11(2)23-15-10-6-3-7-12(15)16(22)21-14-9-5-4-8-13(14)17(18,19)20/h3-11H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXSTJISHYLTHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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